molecular formula C7H10N2O4S B8635379 Methyl nitro(1,3-thiazinan-2-ylidene)acetate CAS No. 60517-00-2

Methyl nitro(1,3-thiazinan-2-ylidene)acetate

Cat. No.: B8635379
CAS No.: 60517-00-2
M. Wt: 218.23 g/mol
InChI Key: CUJYZZFWQJCHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl nitro(1,3-thiazinan-2-ylidene)acetate is a useful research compound. Its molecular formula is C7H10N2O4S and its molecular weight is 218.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60517-00-2

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

methyl 2-nitro-2-(1,3-thiazinan-2-ylidene)acetate

InChI

InChI=1S/C7H10N2O4S/c1-13-7(10)5(9(11)12)6-8-3-2-4-14-6/h8H,2-4H2,1H3

InChI Key

CUJYZZFWQJCHPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1NCCCS1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 221 g of 5,6-dihydro-2-(methylthio)-4H-1,3-thiazine (A. F. McKay et al., J. Am. Chem. Soc., 80, 3339 (1950) and 1 g of zinc chloride at about 100°, 202 g of methyl nitroacetate (S. Zen et al., Kogyo Kagaku Zasshi, 74, 70 (1971)) was added dropwise over a 30-minute period. The resulting mixture was heated for 4 hours at 95°-105°. 200 ml of isopropyl alcohol then was added to the hot mixture, then 400 ml of ether was added. The resulting mixture was filtered to give methyl nitro(tetrahydro-2H-1,3-thiazin-2-ylidene)-acetate (1A), as a pale yellow solid, m.p.: 107°-108° C.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
202 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.